molecular formula C16H15N3O2 B6039894 2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide

2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide

Cat. No. B6039894
M. Wt: 281.31 g/mol
InChI Key: FHFYUHMHQZTAOF-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide, also known as LFM-A13, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases.

Mechanism of Action

2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide exerts its biological effects by inhibiting the activity of glycogen synthase kinase 3β (GSK-3β), a serine/threonine kinase that is involved in multiple signaling pathways. By inhibiting GSK-3β, 2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide can modulate various cellular processes, including cell proliferation, apoptosis, inflammation, and neuronal function.
Biochemical and Physiological Effects
2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide has been shown to have various biochemical and physiological effects in different experimental settings. In cancer cells, 2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide can induce cell cycle arrest and apoptosis by regulating the expression of cell cycle and apoptosis-related genes. In inflammation models, 2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide can reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, by inhibiting the activation of nuclear factor-κB. In neuronal cells, 2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide can protect against oxidative stress and neuroinflammation by regulating the expression of antioxidant and anti-inflammatory genes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide in lab experiments is its high potency and specificity towards GSK-3β. This allows for precise modulation of GSK-3β activity without affecting other kinases or signaling pathways. However, one of the limitations of using 2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide is its potential off-target effects, as it may interact with other proteins or enzymes that are structurally similar to GSK-3β. Therefore, careful controls and validation experiments are necessary to ensure the specificity and reproducibility of the results.

Future Directions

2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide has shown promising results in various scientific research fields, and there are still many potential future directions for its application. In cancer research, 2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide can be further studied for its potential as a therapeutic agent in combination with other chemotherapeutic drugs or targeted therapies. In inflammation research, 2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide can be explored for its potential as a treatment for chronic inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. In neurodegenerative disease research, 2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide can be investigated for its potential as a disease-modifying agent in clinical trials for Alzheimer's disease and Parkinson's disease. Additionally, the development of novel analogues and formulations of 2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide may further enhance its therapeutic efficacy and reduce its potential side effects.
Conclusion
In conclusion, 2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide is a small molecule inhibitor that has shown promising results in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are necessary to fully understand the potential of 2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide as a therapeutic agent in various diseases.

Synthesis Methods

The synthesis of 2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide involves the condensation reaction of 2-(1H-indol-2-yl)acetic acid hydrazide and 5-methyl-2-furaldehyde in the presence of acetic acid and glacial acetic acid. This method has been optimized to achieve a high yield of 2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide with a purity of over 98%.

Scientific Research Applications

2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide has been extensively studied in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia. Inflammation research has demonstrated that 2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide can reduce the production of inflammatory cytokines and alleviate inflammation in animal models of rheumatoid arthritis and sepsis. In neurodegenerative disease research, 2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(1H-indol-2-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11-6-7-14(21-11)10-17-19-16(20)9-13-8-12-4-2-3-5-15(12)18-13/h2-8,10,18H,9H2,1H3,(H,19,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFYUHMHQZTAOF-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CC2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CC2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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